8(17),12E,14-Labdatrien-20-oic acid

Beschreibung

BenchChem offers high-quality 8(17),12E,14-Labdatrien-20-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8(17),12E,14-Labdatrien-20-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

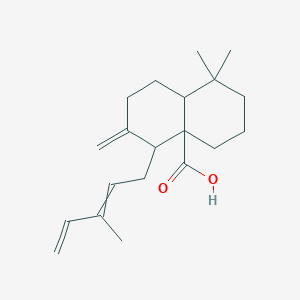

IUPAC Name |

8,8-dimethyl-3-methylidene-4-(3-methylpenta-2,4-dienyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQWZUQLAWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 8(17),12E,14-Labdatrien-20-oic Acid in Isodon yuennanensis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The genus Isodon is a rich source of bioactive diterpenoids, many of which possess significant pharmacological properties. While numerous ent-kaurane diterpenoids have been extensively studied in species like Isodon rubescens, the biosynthesis of labdane-type diterpenoids, such as 8(17),12E,14-labdatrien-20-oic acid recently isolated from Isodon yuennanensis, is less understood.[1] This technical guide synthesizes current knowledge on diterpenoid biosynthesis within the Isodon genus to propose a putative biosynthetic pathway for 8(17),12E,14-labdatrien-20-oic acid. It details the key enzyme families involved, provides comprehensive experimental protocols for pathway elucidation, and presents relevant quantitative data from related studies to serve as a foundational resource for future research and drug development.

Proposed Biosynthetic Pathway

The biosynthesis of labdane-related diterpenoids in plants originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The formation of the characteristic bicyclic labdane skeleton is typically a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs). Subsequent tailoring enzymes, primarily from the cytochrome P450 (CYP) superfamily and dehydrogenase families, perform oxidative modifications to generate the vast diversity of structures observed in nature.

Step 1 & 2: Diterpene Scaffold Formation

The initial steps involve the conversion of GGPP into a bicyclic labdadienyl diphosphate intermediate, followed by a second cyclization or rearrangement to form the final hydrocarbon scaffold.

-

Class II diTPS (CPS): A copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic copalyl diphosphate (CPP) intermediate. Based on the stereochemistry of other labdane-type diterpenes found in Lamiaceae, the formation of 8(17),12E,14-labdatrien-20-oic acid likely proceeds via a (+)-CPP intermediate, also referred to as normal-CPP.[2][3][4]

-

Class I diTPS (KSL): A kaurene synthase-like (KSL) enzyme then catalyzes the ionization of the diphosphate moiety from (+)-CPP, followed by rearrangements and stabilization to form a labdatriene scaffold. This reaction likely results in the formation of a precursor such as copal-8(17),12,14-triene.

Step 3: Multi-step Oxidation at C-20

The conversion of the C-20 methyl group of the labdatriene scaffold into a carboxylic acid is a critical tailoring step. This type of oxidation typically proceeds through a three-step process involving a cytochrome P450 monooxygenase (CYP) and potentially alcohol/aldehyde dehydrogenases (ADH/ALDH).

-

Hydroxylation: A CYP enzyme hydroxylates the C-20 methyl group to form an alcohol (copal-8(17),12,14-trien-20-ol).

-

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde (copal-8(17),12,14-trien-20-al).

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, yielding 8(17),12E,14-labdatrien-20-oic acid.

The latter two steps can be catalyzed by specific CYPs or by NAD(P)+-dependent dehydrogenases.

Pathway Visualization

The proposed biosynthetic pathway is illustrated below.

Key Enzyme Families and Candidate Genes from Isodon

While the specific enzymes from I. yuennanensis have not yet been characterized, extensive research in related Isodon species provides a strong basis for identifying candidate genes.[2][3][4][5]

Copalyl Diphosphate Synthases (CPS)

Studies in Isodon rubescens have identified multiple CPS genes that produce different stereoisomers of CPP.[2][3]

-

IrCPS1 and IrCPS2: These enzymes synthesize normal-CPP ((+)-CPP), the likely precursor for 8(17),12E,14-labdatrien-20-oic acid.[2][3]

-

IrCPS4 and IrCPS5: These synthesize ent-CPP, which is the precursor for the large family of ent-kaurane diterpenoids like oridonin.[2][3][6]

Kaurene Synthase-Like (KSL) Enzymes

The KSL family is responsible for generating the diversity of diterpene skeletons.

-

IrKSL1, IrKSL3, IrKSL6: These enzymes from I. rubescens have been shown to react with normal-CPP to produce skeletons like miltiradiene and isopimaradiene.[2][3] A yet-to-be-identified KSL in I. yuennanensis would be responsible for forming the specific labdatriene backbone.

Cytochrome P450s (CYPs)

CYPs are the primary drivers of oxidative functionalization. In Isodon, CYPs from the CYP76 and CYP706 families have been implicated in diterpenoid modifications.[7] Identifying the specific CYPs for C-20 oxidation would require transcriptomic analysis and functional characterization.

Experimental Protocols for Pathway Elucidation

The following protocols outline a standard workflow for identifying and characterizing the genes involved in the biosynthesis of 8(17),12E,14-labdatrien-20-oic acid.

Transcriptome Sequencing and Gene Mining

-

RNA Extraction and Sequencing: Extract total RNA from I. yuennanensis tissues where the target compound accumulates (e.g., rhizomes).[1] Prepare cDNA libraries and perform deep sequencing (e.g., using an Illumina platform).

-

De Novo Assembly and Annotation: Assemble the transcriptome reads to generate unigenes. Annotate these genes by sequence homology comparison against public databases (e.g., NCBI Nr, UniProt, KEGG).

-

Candidate Gene Identification: Identify putative diTPS and CYP genes based on homology to known terpene synthase and P450 sequences from other Lamiaceae species.[2][4]

Gene Cloning and Heterologous Expression

-

Cloning: Amplify the full-length coding sequences (CDS) of candidate genes from cDNA using PCR. Clone the amplicons into an appropriate expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).

-

Heterologous Expression:

-

E. coli: Transform expression vectors into an engineered E. coli strain (e.g., BL21) co-expressing a GGPP synthase to ensure precursor availability. Induce protein expression with IPTG.

-

Nicotiana benthamiana: For transient expression, use Agrobacterium tumefaciens to infiltrate leaves of N. benthamiana with constructs containing the candidate genes. This is particularly useful for assaying CYPs, which often require a eukaryotic membrane system for proper folding and function.[4]

-

In Vitro and In Vivo Enzyme Assays

-

Protein Purification: For E. coli expressions, lyse the cells and purify the His-tagged recombinant proteins using Ni-NTA affinity chromatography.

-

Coupled diTPS Assays (In Vitro):

-

Incubate the purified candidate KSL enzyme with GGPP and a functionally characterized CPS (e.g., IrCPS2 to provide (+)-CPP).

-

Alternatively, incubate a purified candidate CPS with GGPP to produce CPP, then add the candidate KSL to the same reaction.

-

Quench the reaction, dephosphorylate the products with alkaline phosphatase, and extract with an organic solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the spectra with known standards or databases.[2][4]

-

-

CYP Assays (In Planta):

-

Co-infiltrate N. benthamiana with the genes for the complete pathway (CPS, KSL, and a candidate CYP).

-

After 5-7 days, harvest the leaf tissue, perform a metabolite extraction, and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the oxidized product.

-

Workflow Visualization

Quantitative Data from Related Isodon Pathways

No quantitative kinetic data exists for the biosynthesis of 8(17),12E,14-labdatrien-20-oic acid. However, data from the characterization of diTPSs in I. rubescens provides a valuable reference for expected enzyme activities and product profiles.

Table 1: Functional Characterization of diTPSs from Isodon rubescens

| Enzyme | Substrate | Product(s) | Relative Abundance (%) | Reference |

| IrCPS1 + IrKSL1 | GGPP | Miltiradiene | >95% | [2][3] |

| 1-Deoxymiltiradiene | <5% | [2][3] | ||

| IrCPS2 + IrKSL1 | GGPP | Miltiradiene | >95% | [2][3] |

| IrCPS4 + AtKS | GGPP | ent-Kaurene | >95% | [2] |

| IrCPS5 + AtKS | GGPP | ent-Kaurene | >95% | [2] |

| IrCPS4 + IrKSL2 | GGPP | ent-Isopimaradiene-like | >95% | [2] |

| IrCPS4 + IrKSL4 | GGPP | ent-Atiserene | >95% | [2] |

| IrCPS4 + IrKSL5 | GGPP | ent-Kaurene | >95% | [2] |

| IrCPS1 + IrKSL6 | GGPP | Isopimaradiene | >95% | [2] |

*AtKS from Arabidopsis thaliana was used as a reporter KSL to confirm ent-CPP production.

Table 2: Tissue-Specific Gene Expression in Isodon rubescens

| Gene | Root | Stem | Leaf | Flower |

| IrCPS1 | +++ | + | + | + |

| IrKSL1 | +++ | + | + | + |

| IrCPS4 | + | ++ | +++ | ++ |

| IrKSL5 | + | ++ | +++ | ++ |

(Relative expression levels are denoted by '+' symbols, adapted from data in Jin et al., 2017)

This data highlights that different diTPS pairs are expressed in different tissues, leading to the accumulation of distinct classes of diterpenoids throughout the plant. A similar investigation in I. yuennanensis would be crucial to correlate the expression of candidate genes with the accumulation of 8(17),12E,14-labdatrien-20-oic acid in the rhizomes.

Conclusion and Future Directions

The biosynthesis of 8(17),12E,14-labdatrien-20-oic acid in Isodon yuennanensis is proposed to follow the canonical pathway for labdane-related diterpenoids: cyclization of GGPP to a (+)-CPP intermediate by a CPS, formation of a labdatriene scaffold by a KSL, and subsequent multi-step oxidation of the C-20 methyl group by CYPs and/or dehydrogenases. While the specific genes in I. yuennanensis remain to be discovered, the wealth of knowledge from related Isodon species provides a clear and robust roadmap for their identification and characterization.

Future research should focus on:

-

Transcriptomic analysis of I. yuennanensis rhizomes to identify candidate genes.

-

Functional characterization of these candidates using the protocols outlined herein.

-

Metabolic engineering in microbial or plant chassis to reconstitute the pathway and enable sustainable production of this and related bioactive compounds for further pharmacological evaluation.

References

- 1. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Diversification of Kaurene Synthase-Like Genes in Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Biosynthesis of the oxygenated diterpene nezukol in the medicinal plant Isodon rubescens is catalyzed by a pair of diterpene synthases | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 8(17),12E,14-Labdatrien-20-oic acid: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid, a class of natural products known for their structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 8(17),12E,14-Labdatrien-20-oic acid, along with a review of the known biological activities of closely related compounds and detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Properties

8(17),12E,14-Labdatrien-20-oic acid is a natural product that has been isolated from the rhizomes of Isodon yuennanensis.[1][2][3][4][5] Its chemical structure was elucidated through extensive spectroscopic analysis.[1]

Table 1: Physicochemical Properties of 8(17),12E,14-Labdatrien-20-oic acid and Related Compounds

| Property | 8(17),12E,14-Labdatrien-20-oic acid | 8(17),12,14-Labdatrien-18-oic acid (Isomer) |

| Molecular Formula | C20H30O2[3][4] | C20H30O2[6] |

| Molecular Weight | 302.45 g/mol [3][4] | 302.5 g/mol [6] |

| CAS Number | 1639257-36-5[3][4] | Not specified |

| Appearance | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[7] |

| Storage | Powder: -20°C for 3 years[5] | Not specified |

Table 2: Spectroscopic Data for 8(17),12E,14-Labdatrien-20-oic acid

| Spectroscopic Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants would be detailed here based on the primary literature. |

| ¹³C NMR | Specific chemical shifts would be detailed here based on the primary literature.[8][9][10][11] |

| Infrared (IR) | Characteristic absorption bands for functional groups (e.g., C=O, C=C, O-H) would be listed here. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern would be described here. |

| Ultraviolet (UV) | λmax values indicating chromophores would be provided here. |

Experimental Protocols

Isolation and Purification of 8(17),12E,14-Labdatrien-20-oic acid from Isodon yuennanensis

The following is a generalized protocol based on the isolation of labdane diterpenoids from plant materials. The specific details should be referenced from the primary literature describing the isolation of this compound.[1][2]

Experimental Workflow for Isolation and Purification

Caption: Workflow for isolating 8(17),12E,14-Labdatrien-20-oic acid.

Potential Biological Activities and Signaling Pathways

While specific biological activities for 8(17),12E,14-Labdatrien-20-oic acid have not been extensively reported, the broader class of labdane diterpenoids isolated from Isodon species are known to possess significant cytotoxic and anti-inflammatory properties.[12][13][14][15][16][17][18][19]

Cytotoxic Activity

Labdane diterpenoids have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[20][21][22][23][24] The cytotoxic effects are often mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate human cancer cells (e.g., HeLa, K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 8(17),12E,14-Labdatrien-20-oic acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Proposed Signaling Pathway for Apoptosis Induction

Caption: Proposed apoptotic pathways induced by labdane diterpenoids.

Anti-inflammatory Activity

Labdane diterpenoids have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[13][15][18][19][25] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the modulation of key signaling pathways like NF-κB and MAPK.[25][26][27][28]

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of 8(17),12E,14-Labdatrien-20-oic acid for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Proposed Anti-inflammatory Signaling Pathways

Caption: Inhibition of pro-inflammatory signaling pathways.

Conclusion

8(17),12E,14-Labdatrien-20-oic acid, a labdane diterpenoid from Isodon yuennanensis, represents a promising scaffold for further investigation. While detailed biological studies on this specific compound are limited, the well-documented cytotoxic and anti-inflammatory activities of related labdane diterpenoids suggest its potential as a lead compound in drug discovery. This technical guide provides a foundational understanding of its physicochemical properties and outlines standard experimental protocols to explore its therapeutic potential. Further research is warranted to fully elucidate the biological activities and mechanisms of action of 8(17),12E,14-Labdatrien-20-oic acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ursonic acid | CAS:6246-46-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 8(17),12E,14-Labdatrien-20-oic acid | Scientist.com [app.scientist.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ÌøתÖС¡ [bio-equip.com]

- 6. 8(17),12,14-Labdatrien-18-oic acid | C20H30O2 | CID 24980086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8(17),12,14-Labdatriene-19-oic acid | 2761-77-5 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic constituents of Isodon rubescens var. lushiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxic ent-kaurane diterpenoids from Isodon wikstroemioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Labdane-type diterpenes as new cell cycle inhibitors and apoptosis inducers from Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-proliferative and apoptosis-inducible activity of labdane and abietane diterpenoids from the pulp of Torreya nucifera in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 8(17),12E,14-Labdatrien-20-oic acid

CAS Number: 1639257-36-5

This technical guide provides a comprehensive overview of the labdane diterpenoid, 8(17),12E,14-Labdatrien-20-oic acid, for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from its natural source, its structural analogs, and the broader class of labdane diterpenoids to present a thorough profile of its physicochemical properties and potential biological activities.

Chemical and Physical Properties

8(17),12E,14-Labdatrien-20-oic acid is a natural product isolated from the rhizomes of Isodon yuennanensis.[1][2] It belongs to the labdane diterpenoid class of natural products, which are characterized by a bicyclic core structure.

| Property | Value | Source |

| CAS Number | 1639257-36-5 | [2] |

| Molecular Formula | C₂₀H₃₀O₂ | [2] |

| Molecular Weight | 302.45 g/mol | [1] |

| Natural Source | Isodon yuennanensis | [1][2] |

| Purity (typical) | >96% | [3] |

| SMILES | C[C@]12CCC(C)(C(=O)O)C[C@H]1--INVALID-LINK--C(=C)CC2 | [2] |

Postulated Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of 8(17),12E,14-Labdatrien-20-oic acid is not yet available in the public domain. However, based on the activities of its close structural analogs and other diterpenoids isolated from Isodon species, several potential therapeutic areas can be postulated.

Vasorelaxant and Cardiovascular Effects

A structurally very similar compound, 8(17),12E,14-labdatrien-18-oic acid, has been shown to exhibit vasorelaxant effects. This analog is believed to act through the stimulation of adenylyl cyclase and the subsequent cAMP/PKA pathway. It is plausible that 8(17),12E,14-Labdatrien-20-oic acid shares this mechanism of action.

Below is a proposed signaling pathway for the vasorelaxant effects of labdane diterpenoids.

Caption: Postulated signaling pathway for the vasorelaxant effect of 8(17),12E,14-Labdatrien-20-oic acid.

Anti-inflammatory Activity

Diterpenoids isolated from various Isodon species have demonstrated significant anti-inflammatory properties. For instance, several diterpenoids from Isodon serra inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells with inhibition rates exceeding 60% at a concentration of 10 μM.[4] Another study on diterpenoids from Isodon suzhouensis suggested that their anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway.[5][6]

Cytotoxic Activity

The genus Isodon is a rich source of diterpenoids with cytotoxic activity against various cancer cell lines. While no data exists for 8(17),12E,14-Labdatrien-20-oic acid, other diterpenoids from different Isodon species have shown inhibitory effects.

| Compound Class | Cell Line | IC₅₀ (µM) | Source |

| ent-kaurane diterpenoids | K562 | 0.13 - 0.87 µg/mL | [7] |

| Diterpenoids | HepG2 | 41.13 ± 3.49 | [3] |

| Diterpenoids | HeLa | 4.1 | [1] |

| Diterpenoids | HL-60 | 1.3 | [1] |

Experimental Protocols

Detailed experimental protocols for 8(17),12E,14-Labdatrien-20-oic acid have not been published. However, the following protocols, adapted from studies on its structural analog and other Isodon diterpenoids, can serve as a starting point for future research.

Vasorelaxation Assay in Isolated Aortic Rings

This protocol is based on the methodology used to evaluate the vasorelaxant effect of 8(17),12E,14-labdatrien-18-oic acid.

Caption: General experimental workflow for assessing vasorelaxant activity.

Detailed Steps:

-

Aortic Ring Preparation: Isolate the thoracic aorta from an appropriate animal model (e.g., Wistar rats) and cut it into rings of 2-3 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.

-

Equilibration and Viability: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g. Check the viability of the endothelium by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM).

-

Contraction Induction: Induce a sustained contraction using a contractile agent such as phenylephrine or a high concentration of potassium chloride.

-

Compound Administration: Once the contraction is stable, add 8(17),12E,14-Labdatrien-20-oic acid in a cumulative manner to obtain a concentration-response curve.

-

Tension Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the induced contraction and calculate the EC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed the desired cancer cell lines (e.g., HeLa, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 8(17),12E,14-Labdatrien-20-oic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of 8(17),12E,14-Labdatrien-20-oic acid for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Future Research Directions

The information gathered on 8(17),12E,14-Labdatrien-20-oic acid and its analogs suggests several promising avenues for future research:

-

Definitive Biological Screening: A comprehensive screening of the compound's activity against a panel of cancer cell lines and in various inflammatory and cardiovascular models is warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent.

-

In Vivo Efficacy and Safety: Following promising in vitro results, studies in animal models will be necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of 8(17),12E,14-Labdatrien-20-oic acid.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of 8(17),12E,14-Labdatrien-20-oic acid could lead to the identification of compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of 8(17),12E,14-Labdatrien-20-oic acid based on the currently available, albeit limited, information. Further experimental investigation is necessary to fully characterize its biological properties and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activities of 8(17),12E,14-Labdatrien-20-oic acid

A comprehensive review of the current scientific literature reveals a significant gap in the documented biological activities of the diterpenoid 8(17),12E,14-labdatrien-20-oic acid. Despite its availability from chemical suppliers and its isolation from natural sources such as Isodon yuennanensis, dedicated scientific studies detailing its bioactivity, mechanisms of action, and potential therapeutic effects are conspicuously absent from public databases. [1][2]

This technical guide aims to provide a transparent overview of the existing information landscape for researchers, scientists, and drug development professionals. The current search for quantitative data, experimental protocols, and established signaling pathways associated with 8(17),12E,14-labdatrien-20-oic acid did not yield any specific published research.

Current State of Knowledge

As of the latest literature search, there are no peer-reviewed articles that specifically investigate and quantify the biological activities of 8(17),12E,14-labdatrien-20-oic acid. Chemical and biological databases list the compound and its general classification as a diterpenoid, but do not provide experimental data on its effects in biological systems.

Data Presentation

Due to the absence of published experimental data, a summary table of quantitative data (e.g., IC₅₀, EC₅₀ values) cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments such as cytotoxicity assays, anti-inflammatory evaluations, or antimicrobial screenings specifically for 8(17),12E,14-labdatrien-20-oic acid have not been published.

Signaling Pathways and Mechanisms of Action

There is currently no information available in the scientific literature regarding the signaling pathways modulated by or the specific molecular mechanisms of action of 8(17),12E,14-labdatrien-20-oic acid. Therefore, a diagrammatic representation of its biological interactions cannot be generated.

Future Research Directions

The lack of data on 8(17),12E,14-labdatrien-20-oic acid presents a clear opportunity for novel research. The general structural class of labdane diterpenes is known to possess a wide range of biological activities, including but not limited to:

-

Antimicrobial effects: Screening against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory properties: Investigation using in vitro models such as lipopolysaccharide (LPS)-stimulated macrophages.

-

Cytotoxic and anti-cancer potential: Evaluation against various cancer cell lines.

To facilitate future investigations, a generalized workflow for the initial biological screening of a novel natural product is proposed below.

Caption: Proposed workflow for the biological evaluation of a novel natural product.

Conclusion

While 8(17),12E,14-labdatrien-20-oic acid is a known chemical entity, its biological profile remains uncharacterized in the public scientific domain. This presents a virgin territory for researchers in natural product chemistry, pharmacology, and drug discovery. The scientific community awaits foundational studies to elucidate the potential biological activities and therapeutic applications of this labdane diterpenoid. Professionals in the field are encouraged to consider this compound as a candidate for screening in their respective areas of expertise.

References

Preliminary Cytotoxicity Screening of 8(17),12E,14-Labdatrien-20-oic Acid: A Methodological Overview and Data-Driven Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the natural product 8(17),12E,14-Labdatrien-20-oic acid, a diterpenoid isolated from Isodon yuennanensis.[1][2][3] Due to a lack of publicly available, peer-reviewed studies on the specific cytotoxic activity of this compound, this document outlines a generalized experimental framework and best practices for such a screening. The methodologies and data presentation formats described herein are based on established protocols for the in vitro evaluation of natural products.[4][5][6]

Introduction to 8(17),12E,14-Labdatrien-20-oic Acid

8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpenoid with the molecular formula C₂₀H₃₀O₂.[1] Natural products, particularly diterpenoids, are a significant source of novel anticancer agents.[4] Therefore, assessing the cytotoxic potential of this compound against various cancer cell lines is a critical first step in the drug discovery process.

Experimental Protocols for Cytotoxicity Screening

A typical preliminary cytotoxicity screening involves exposing various cancer cell lines and a non-cancerous control cell line to the test compound at a range of concentrations to determine its effect on cell viability.

A panel of human cancer cell lines should be selected to represent different cancer types. For a preliminary screen, this could include:

-

MCF-7: Breast adenocarcinoma

-

A549: Lung carcinoma

-

HeLa: Cervical adenocarcinoma

-

HepG2: Hepatocellular carcinoma

-

HCT116: Colorectal carcinoma

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), should be included to assess the compound's selectivity towards cancer cells.[4]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 8(17),12E,14-Labdatrien-20-oic acid in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 to 72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity screening should be summarized in a clear and concise table to facilitate comparison of the compound's activity across different cell lines.

Table 1: Hypothetical IC₅₀ Values of 8(17),12E,14-Labdatrien-20-oic Acid against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HeLa | Cervical Adenocarcinoma | Data Not Available |

| HepG2 | Hepatocellular Carcinoma | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available |

| HDF | Normal Human Dermal Fibroblasts | Data Not Available |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 72-hour incubation period. Data is presented as the mean ± standard deviation of three independent experiments.

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for understanding the experimental process and potential mechanisms of action.

Caption: Experimental workflow for cytotoxicity screening.

Should initial screenings indicate significant and selective cytotoxic activity, further studies would be warranted to elucidate the underlying mechanism of action. A potential mechanism for a natural product to induce cytotoxicity is through the induction of apoptosis.

Caption: A simplified potential signaling pathway for apoptosis induction.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a fundamental step in the evaluation of novel compounds for their potential as anticancer agents. While no specific data is currently available for 8(17),12E,14-Labdatrien-20-oic acid, the methodologies outlined in this guide provide a robust framework for its initial assessment. Positive results from such a screening, characterized by low IC₅₀ values against cancer cell lines and high IC₅₀ values against non-cancerous cells, would justify further investigation into its mechanism of action, including studies on apoptosis induction, cell cycle arrest, and other relevant signaling pathways.

References

- 1. 8(17),12E,14-Labdatrien-20-oic acid | Scientist.com [app.scientist.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Labdane Diterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenoids are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including higher plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[1] For centuries, plants containing these compounds have been utilized in traditional medicine, and modern research is now validating their therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the core therapeutic applications of labdane diterpenoids, summarizing key quantitative data, presenting detailed experimental protocols for assessing their activities, and visualizing the underlying molecular mechanisms and experimental workflows.

Anticancer Activity

A significant body of research highlights the cytotoxic and cytostatic effects of labdane diterpenoids against various human cancer cell lines. These compounds can inhibit cancer cell growth, regulate the cell cycle, and induce apoptosis through the modulation of key signaling pathways.

Quantitative Data: Cytotoxic Activity of Labdane Diterpenoids

The following table summarizes the cytotoxic activity of selected labdane diterpenoids against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound | Cancer Cell Line | Activity (µM) | Reference |

| Andrographolide | MCF-7 (Breast) | 31.93 | [1] |

| MDA-MB-231 (Breast) | 63.19 | [1] | |

| HCT-116 (Colon) | 3.82 | [2] | |

| HT-29 (Colon) | 3.81 | [2] | |

| H69PR (Lung) | 3.66 | [2] | |

| HL-60 (Leukemia) | 9.33 (GI50) | [3] | |

| Dehydroandrographolide | Various cell lines | See source for details | [4][5] |

| Sclareol | Leukemic and Breast cancer cells | See source for details | |

| 13S-nepetaefolin | HCC70 (Breast) | 24.65 | [6] |

| Nepetaefuran | HCC70 (Breast) | 73.66 | [6] |

| Leonotinin | HCC70 (Breast) | 94.89 | [6] |

| Dubiin | HCC70 (Breast) | 127.90 | [6] |

| Chlorolabdans A-C, Epoxylabdans A & B | Various blood and solid cancer cell lines | 1.2 - 22.5 | [1][7] |

| Vitexolide A | HCT-116 (Colon) | 1 < IC50s < 10 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.[4][5]

Methodology:

-

Cell Seeding:

-

Culture cancer cells in an appropriate medium until they reach 80-90% confluency.

-

Harvest the cells using trypsinization and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in a final volume of 100 µL of culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of the labdane diterpenoid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in a complete culture medium. The final solvent concentration should typically be ≤ 0.5%.[5]

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the labdane diterpenoid.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[5]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance using a microplate reader at a wavelength between 500 and 600 nm.[4]

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve to determine the IC50 value.

-

Anti-inflammatory Activity

Labdane diterpenoids have demonstrated significant anti-inflammatory properties, primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Labdane Diterpenoids

The following table presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids, focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

| Sclareol | RAW 264.7 | See source for details | [8] |

| Andrographolide | RAW 264.7 | See source for details | |

| Labdane Diterpenoids from Leonurus sibiricus | RAW 264.7 | See source for details | |

| Labdane Diterpenoids from Sideritis spp. | RAW 264.7 | 1-10 | [9] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance of this compound can be measured spectrophotometrically.[10]

Methodology:

-

Cell Culture and Stimulation:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate.[10][11]

-

Pre-treat the cells with various concentrations of the labdane diterpenoid for 1 hour.[10]

-

Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include untreated and LPS-only controls.[10][11]

-

-

Supernatant Collection:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.[10]

-

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[10]

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes.[10]

-

-

Absorbance Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.[10]

-

Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

-

Antimicrobial Activity

Labdane diterpenoids have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Labdane Diterpenoids

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.

| Compound/Source | Microorganism | Activity (MIC in µg/mL) | Reference |

| Labdanes from Cistus creticus | Gram-positive & Gram-negative bacteria, Fungi | See source for details | [6][12] |

| Chlorolabdan B | Bacillus subtilis | 4 | [7] |

| Micrococcus luteus | 8 | [7] | |

| Staphylococcus aureus | 4 | [7] | |

| Labdanes from Andrographis paniculata | Various bacteria and fungi | See source for details | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no visible growth occurs.[10]

Methodology:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10]

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[10]

-

Dilute the suspension to achieve the final desired inoculum concentration in the wells.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the labdane diterpenoid that completely inhibits visible growth.

-

Signaling Pathways Modulated by Labdane Diterpenoids

The therapeutic effects of labdane diterpenoids are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Labdane diterpenoids can inhibit this pathway at various points, most notably by preventing the degradation of IκB.[9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases that sequentially phosphorylate and activate one another. Dysregulation of this pathway is common in cancer. Some labdane diterpenoids can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Other Therapeutic Applications

Beyond their well-documented anticancer and anti-inflammatory effects, labdane diterpenoids exhibit a broader spectrum of therapeutic potential.

Antiviral Activity

Several labdane diterpenoids have demonstrated inhibitory activity against various viruses, including Herpes Simplex Virus (HSV).[14][15][16][17]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Methodology:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV) in 24-well plates and grow to confluency.[14]

-

Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.[14]

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing various concentrations of the labdane diterpenoid.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Antiparasitic Activity

Labdane diterpenoids have also shown promise as antiparasitic agents, with activity reported against parasites such as Leishmania and Trypanosoma species.[18][19]

Experimental Protocol: In Vitro Antileishmanial Assay

Principle: This assay assesses the ability of a compound to inhibit the growth of Leishmania promastigotes.

Methodology:

-

Parasite Culture: Culture Leishmania promastigotes in an appropriate medium.

-

Compound Dilution: Prepare serial dilutions of the labdane diterpenoid in a 96-well plate.

-

Inoculation: Add a standardized number of promastigotes to each well.

-

Incubation: Incubate the plate for 48-72 hours.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[18]

Neuroprotective Effects

Emerging research suggests that some labdane diterpenoids may possess neuroprotective properties, offering potential for the treatment of neurodegenerative diseases. Studies have shown that these compounds can protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

Principle: The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases. Neurotoxicity can be induced by agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), and the protective effect of a compound can be assessed by measuring cell viability.[20][21][22][23]

Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if required, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the labdane diterpenoid for a specified period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-OHDA or H₂O₂) for a defined duration.

-

Cell Viability Assessment: Measure cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Compare the viability of cells pre-treated with the labdane diterpenoid to that of cells exposed to the neurotoxin alone to determine the neuroprotective effect.

Isolation and Purification of Labdane Diterpenoids

The isolation of labdane diterpenoids from natural sources typically involves a series of extraction and chromatographic steps.

A general procedure for the isolation of labdane diterpenoids from a plant source like Andrographis paniculata is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or ethyl acetate, at room temperature or under reflux.[2][3][13]

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components into fractions of increasing polarity.[2]

-

Purification: The fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure labdane diterpenoids.[2]

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3][13]

Conclusion

Labdane diterpenoids represent a vast and promising source of bioactive compounds with significant therapeutic potential. Their diverse chemical structures give rise to a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and neuroprotective effects. This technical guide has provided a comprehensive overview of the current state of research on labdane diterpenoids, from their isolation and biological evaluation to their mechanisms of action at the molecular level. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to harness the therapeutic potential of this important class of natural products. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic utility of labdane diterpenoids and to develop them into novel therapeutic agents for a variety of diseases.

References

- 1. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of Andrographis paniculata (Chuanxinlian) and Its Biologically Active Constituents Inhibited Enterovirus 71-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ent-Labdane diterpenoid lactone stereoisomers from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. New semisynthetic antimicrobial labdane-type diterpenoids derived from the resin "ladano" of Cistus creticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ent-Labdane diterpenoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. A novel leishmanicidal labdane from Polyalthia macropoda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. accegen.com [accegen.com]

- 23. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and Bioactivity of Labdane Diterpenoids from Isodon Species: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The genus Isodon, a prominent member of the Lamiaceae family, is a rich reservoir of structurally diverse diterpenoids, many of which exhibit significant biological activities. While the ent-kaurane diterpenoids from Isodon have been extensively studied, the labdane-type diterpenoids represent a less explored but promising class of secondary metabolites. This technical guide provides a comprehensive review of the labdane diterpenoids isolated from Isodon species, with a focus on their chemical structures, biological activities, and the experimental methodologies employed in their study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Labdane Diterpenoids from Isodon Species: A Summary of Isolated Compounds and Their Bioactivities

While not as abundant as other diterpenoid classes in Isodon, a number of labdane diterpenoids have been isolated and characterized from various species, including I. adenantha, I. parvifolius, and I. yuennanensis. These compounds often possess unique structural features that contribute to their biological profiles. The primary bioactivities investigated for these compounds include cytotoxic and anti-inflammatory effects.

Quantitative Biological Data

The cytotoxic and anti-inflammatory activities of labdane diterpenoids from Isodon species have been evaluated using various in vitro assays. The following table summarizes the available quantitative data for selected compounds. It is important to note that many of the tested labdane diterpenoids from Isodon have not shown significant activity in the bioassays conducted to date.

| Compound Name | Isodon Species Source | Biological Activity | Assay | Cell Line/Target | IC50 Value | Reference |

| Adenanthic Acid A | I. adenantha | Cytotoxicity | MTT Assay | HepG2, MGC-803, SKOV3 | Not Significant | [1] |

| Adenanthic Acid B | I. adenantha | Cytotoxicity | MTT Assay | HepG2, MGC-803, SKOV3 | Not Significant | [1] |

| Adenanthoside A | I. adenantha | Cytotoxicity | MTT Assay | HepG2, MGC-803, SKOV3 | Not Significant | [1] |

| Adenanthoside B | I. adenantha | Cytotoxicity | MTT Assay | HepG2, MGC-803, SKOV3 | Not Significant | [1] |

| Adenanthoside C | I. adenantha | Cytotoxicity | MTT Assay | HepG2, MGC-803, SKOV3 | Not Significant | [1] |

Spectroscopic Data

The structural elucidation of labdane diterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The following table presents the characteristic ¹H and ¹³C NMR data for representative labdane diterpenoids isolated from Isodon species.

Table 2: ¹H and ¹³C NMR Data for Selected Labdane Diterpenoids from Isodon Species

| Position | Adenanthic Acid A (¹³C, δ in ppm) | Adenanthic Acid A (¹H, δ in ppm, J in Hz) | s-trans-8(17),12E,14-labdatrien-20-oic acid (¹³C, δ in ppm) | s-trans-8(17),12E,14-labdatrien-20-oic acid (¹H, δ in ppm, J in Hz) |

| 1 | 39.1 | 1.45, 1.90 | 38.9 | 1.48, 1.88 |

| 2 | 19.2 | 1.60, 1.75 | 19.1 | 1.58, 1.72 |

| 3 | 42.1 | 1.25, 1.40 | 42.0 | 1.22, 1.38 |

| 4 | 33.5 | - | 33.4 | - |

| 5 | 55.8 | 1.55 | 55.7 | 1.52 |

| 6 | 24.5 | 1.65, 1.80 | 24.4 | 1.62, 1.78 |

| 7 | 38.2 | 2.05 | 38.1 | 2.02 |

| 8 | 148.5 | - | 148.4 | - |

| 9 | 56.2 | 1.85 | 56.1 | 1.82 |

| 10 | 39.6 | - | 39.5 | - |

| 11 | 21.7 | 1.50, 1.65 | 21.6 | 1.48, 1.62 |

| 12 | 41.8 | 2.20 | 140.2 | 6.35 (d, 15.8) |

| 13 | 73.1 | 3.60 | 138.6 | 7.20 (dd, 15.8, 10.5) |

| 14 | 178.2 | - | 111.4 | 5.10 (d, 10.5), 5.25 (d, 17.5) |

| 15 | 28.5 | 1.20 (s) | 16.8 | 1.70 (s) |

| 16 | 22.5 | 1.15 (s) | - | - |

| 17 | 106.8 | 4.55, 4.85 | 106.7 | 4.52, 4.82 |

| 18 | 33.5 | 0.85 (s) | 33.4 | 0.82 (s) |

| 19 | 21.7 | 0.95 (s) | 21.6 | 0.92 (s) |

| 20 | 184.5 | - | 184.3 | - |

(Data compiled from various sources, including[1][2])

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of labdane diterpenoids from Isodon species.

Isolation and Purification of Labdane Diterpenoids

The following is a generalized protocol for the isolation and purification of labdane diterpenoids from Isodon plant material.

1. Plant Material Collection and Preparation:

-

Collect the aerial or root parts of the desired Isodon species.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of secondary metabolites.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with a suitable solvent, typically 70-95% ethanol or acetone, at room temperature for an extended period (e.g., 3 x 7 days) with periodic agitation.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction process.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest. Labdane diterpenoids are typically found in the less polar fractions (e.g., petroleum ether, chloroform, ethyl acetate).

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the fractions and monitor them by TLC.

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, Sephadex LH-20 chromatography (for removing pigments and polymeric material), and preparative High-Performance Liquid Chromatography (HPLC) on a C18 or silica gel column to obtain pure compounds.

5. Structure Elucidation:

-

Determine the structures of the isolated pure compounds using a combination of spectroscopic methods, including:

-

1D NMR: ¹H NMR and ¹³C NMR to determine the carbon skeleton and proton environments.

-

2D NMR: COSY, HSQC, HMBC, and NOESY experiments to establish connectivities and stereochemistry.

-

Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.

-

X-ray Crystallography: For unambiguous determination of the absolute stereochemistry, if suitable crystals can be obtained.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]

1. Cell Culture:

-

Culture the desired human cancer cell lines (e.g., HepG2, HeLa, A549) in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

3. Compound Treatment:

-

Prepare a stock solution of the isolated labdane diterpenoid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

4. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

5. Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

6. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure nitric oxide (NO) production by macrophages, a key indicator of inflammation.[5]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. Cell Seeding:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

3. Compound Treatment and LPS Stimulation:

-

Prepare serial dilutions of the labdane diterpenoid in culture medium.

-

Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., a known iNOS inhibitor).

-

Incubate the plate for 24 hours.

4. Griess Reaction:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only group.

Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the study of labdane diterpenoids from Isodon species.

Experimental Workflow for Bioactivity-Guided Isolation

Caption: Bioactivity-guided isolation workflow for labdane diterpenoids.

General Mechanism of Anti-inflammatory Action via NF-κB Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.

Conclusion and Future Directions

The labdane diterpenoids from Isodon species represent a class of natural products with potential for further investigation in drug discovery. While the bioactivity data for these specific compounds is currently limited, the structural diversity within this class warrants more extensive screening programs. Future research should focus on:

-

Broader Bioactivity Screening: Evaluating the isolated labdane diterpenoids against a wider range of biological targets, including different cancer cell lines, viruses, and microbial strains.

-

Mechanism of Action Studies: For any identified active compounds, elucidating the precise molecular mechanisms underlying their biological effects.

-

Semi-synthesis and SAR Studies: Utilizing the isolated natural products as scaffolds for the semi-synthesis of novel derivatives to improve potency and explore structure-activity relationships.

-

Exploration of Understudied Isodon Species: Investigating the chemical constituents of less-explored Isodon species, which may be a source of novel labdane diterpenoids.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the labdane diterpenoids of the Isodon genus. The detailed protocols and summarized data are intended to facilitate and inspire further research into this promising area of natural product science.

References

- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new labdane diterpenoids from the rhizomes of Isodon yuennanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 8(17),12E,14-Labdatrien-20-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of 8(17),12E,14-labdatrien-20-oic acid, a labdane diterpenoid, from its natural source, the rhizomes of Isodon yuennanensis.[1] The methodology encompasses extraction, fractionation, and multi-step chromatographic separation. Additionally, this guide summarizes the known biological activities of this compound class, focusing on potential anti-inflammatory and cytotoxic effects, and provides a framework for further investigation.

Introduction

8(17),12E,14-Labdatrien-20-oic acid is a bicyclic diterpenoid belonging to the labdane class of natural products.[1] Labdane diterpenes are known for their structural diversity and a wide range of biological activities, making them promising candidates for drug discovery and development. This particular compound has been identified and isolated from the rhizomes of Isodon yuennanensis, a plant species that is a rich source of various bioactive diterpenoids.[1] The effective isolation and purification of 8(17),12E,14-labdatrien-20-oic acid are critical for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent. This protocol offers a comprehensive guide for researchers to obtain this compound in high purity.

Data Presentation

Table 1: Physicochemical Properties of 8(17),12E,14-Labdatrien-20-oic acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₂ | [2] |

| Molecular Weight | 302.458 g/mol | [2] |

| Purity (Commercially available) | Up to 98% | [2] |

| Appearance | Powder | - |

| Storage Conditions | -20°C for 3 years (as powder) | - |

Table 2: Summary of Chromatographic Conditions for Purification

| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode |

| Column Chromatography (Initial) | Silica Gel | Gradient of Chloroform-Methanol | Gradient |

| Column Chromatography (Intermediate) | Sephadex LH-20 | Methanol | Isocratic |

| Preparative HPLC (Final) | C18 Reversed-Phase | Gradient of Methanol-Water | Gradient |

Experimental Protocols

I. Plant Material Collection and Preparation

-

Collection: The rhizomes of Isodon yuennanensis should be collected and authenticated by a qualified botanist.

-

Drying: The collected rhizomes are air-dried in a shaded, well-ventilated area until a constant weight is achieved.

-

Pulverization: The dried rhizomes are then pulverized into a coarse powder using a mechanical grinder.

II. Extraction of Crude Extract

-

Solvent Extraction: The powdered rhizomes of Isodon yuennanensis are extracted with 70% aqueous acetone at room temperature.[1] A solid-to-liquid ratio of 1:10 (w/v) is recommended.

-

Maceration: The mixture is macerated for a period of 24-48 hours with occasional agitation. This process should be repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The extracts are combined, filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

III. Fractionation and Purification

-

Solvent Partitioning (Optional but Recommended): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Silica Gel Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to silica gel column chromatography.

-